

Technical Guide: Solubility Profile of Olaparib-d8 in Organic Solvents

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Compound of Interest

Compound Name: *Olaparib-d8*

Cat. No.: *B11931777*

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Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the solubility of **Olaparib-d8**, a deuterated form of the potent PARP inhibitor Olaparib, in various organic solvents. This guide includes quantitative solubility data, detailed experimental methodologies for solubility determination, and a visualization of Olaparib's core mechanism of action.

Quantitative Solubility Data

Olaparib-d8, the deuterium-labeled version of Olaparib, is utilized in research primarily as a tracer for quantification in drug development and metabolic studies.^[1] Its solubility is critical for preparing stock solutions and conducting in vitro and in vivo experiments. The following tables summarize the available solubility data for both **Olaparib-d8** and its non-labeled counterpart, Olaparib, in common organic solvents.

Table 1: Solubility of **Olaparib-d8**

Solvent	Solubility (mg/mL)	Molar Concentration (mM)	Conditions & Notes
DMSO	50	112.99	Requires ultrasonic and warming to 60°C. Use of newly opened, non-hygroscopic DMSO is recommended. [1]
DMF	50	112.99	Requires ultrasonic treatment. [1]
Ethanol	3.12	7.05	Requires ultrasonic and warming to 60°C. [1]

Table 2: Solubility of Olaparib (Non-labeled)

Solvent	Solubility (mg/mL)	Molar Concentration (mM)	Conditions & Notes
DMSO	~10 - 125	~23 - 287.71	Solubility values vary across sources. Some report ~10 mg/mL, while others indicate up to 33 mg/mL or 125 mg/mL with warming. [2]
DMF	~3	~6.9	-
Ethanol	~1.7	~3.9	Requires slight warming. [3] Insoluble at room temperature according to another source. [2]
Acetonitrile	Data indicates positive solubility correlation with temperature (280.35–319.35 K). [4]	-	Quantitative values not specified in the provided context.
Isopropyl Alcohol	Data indicates positive solubility correlation with temperature (280.35–319.35 K). [4]	-	Quantitative values not specified in the provided context.
Methanol	Miscible organic solvent suitable for preparation of certain crystalline forms. [5]	-	Specific solubility value not provided.
Water	Very poorly soluble / Insoluble. [3] [2]	-	Estimated maximum solubility of 10-20 μ M. [3]

Note: The molecular weight of Olaparib is 434.5 g/mol , while **Olaparib-d8** is approximately 442.5 g/mol . Molar concentrations are calculated based on these respective weights.

Experimental Protocol: Equilibrium Solubility Determination

The "shake-flask" method is the gold-standard and most reliable technique for determining the equilibrium solubility of a compound.[6][7] The following protocol is a generalized procedure based on guidelines recommended by the World Health Organization (WHO).[7]

Objective: To determine the saturation concentration of **Olaparib-d8** in a specific solvent at a controlled temperature.

Materials:

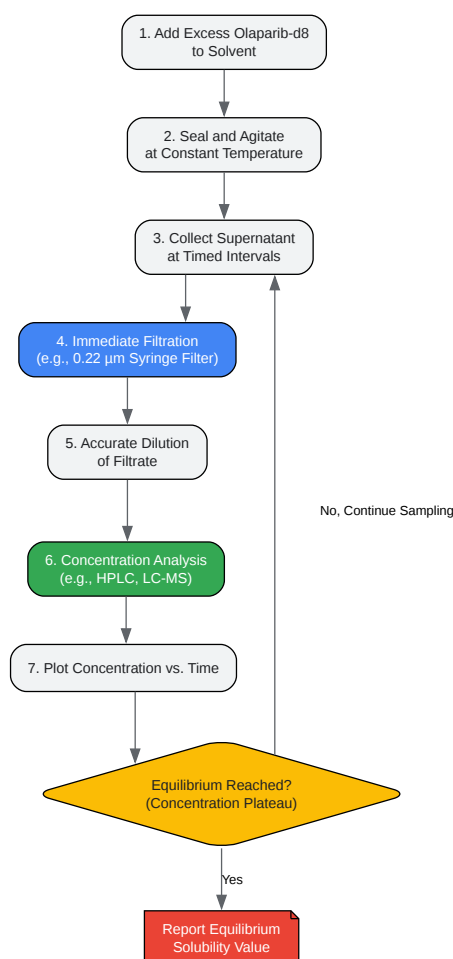
- **Olaparib-d8** (crystalline solid)
- High-purity organic solvent of choice
- Scintillation vials or glass flasks with screw caps
- Orbital shaker or mechanical agitator with temperature control
- Syringe filters (e.g., 0.22 μm PTFE)
- Validated analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS/MS)
- Volumetric flasks and pipettes
- Analytical balance

Procedure:

- Preparation: Add an excess amount of solid **Olaparib-d8** to a pre-determined volume of the selected solvent in a glass vial. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining at equilibrium.

- **Equilibration:** Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples at a constant speed.
- **Sampling:** At designated time points (e.g., 2, 4, 8, 24, 48, and 72 hours), cease agitation and allow the undissolved solid to sediment.^[7]
- **Sample Filtration:** Carefully withdraw an aliquot from the supernatant. Immediately filter the sample using a syringe filter to remove all solid particles.
- **Dilution:** Accurately dilute the filtered sample with an appropriate solvent to bring the concentration within the quantifiable range of the analytical method.
- **Analysis:** Analyze the concentration of **Olaparib-d8** in the diluted sample using a validated analytical method.
- **Equilibrium Confirmation:** The solubility is determined to be at equilibrium when sequential measurements show no significant change in concentration (e.g., <10% deviation).^[7] The plateau of the concentration-time curve indicates the equilibrium solubility.

Below is a workflow diagram illustrating this experimental process.



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Workflow for Shake-Flask Solubility Determination.

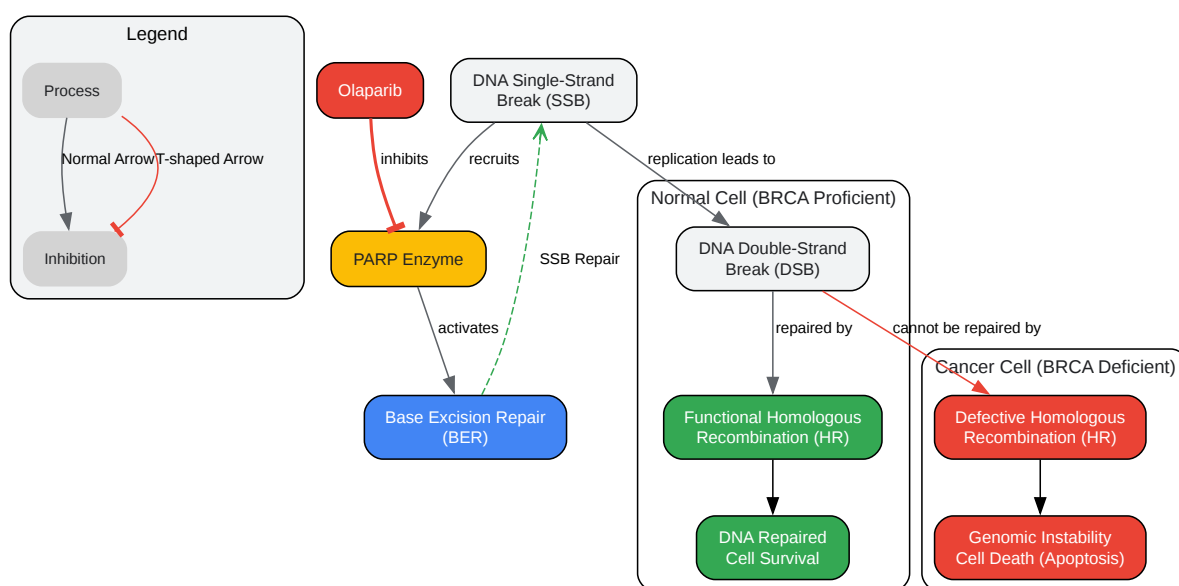
Mechanism of Action: PARP Inhibition and Synthetic Lethality

Olaparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2.[1][8] These enzymes are crucial for repairing DNA single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway.[8][9]

In normal, healthy cells, if SSBs are not repaired and accumulate, they can become highly toxic DNA double-strand breaks (DSBs) during cell division.[9][10] These DSBs are efficiently repaired by the Homologous Recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins.[10][11]

However, in cancer cells with mutations in BRCA1 or BRCA2, the HR pathway is defective. These cells become heavily reliant on PARP-mediated SSB repair for survival. When Olaparib inhibits PARP in these BRCA-deficient cells, SSBs cannot be repaired, leading to the accumulation of DSBs.[10] Without a functional HR pathway to fix these DSBs, the cell undergoes genomic instability and apoptosis (programmed cell death).[8] This phenomenon, where a defect in two pathways simultaneously leads to cell death while a defect in either one alone does not, is known as synthetic lethality.[10]

The following diagram illustrates this dual-pathway mechanism.



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Olaparib's Mechanism of Action via Synthetic Lethality.

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